Tert-butyl 2-chloro-2-oxoacetate

Catalog No.
S762326
CAS No.
39061-59-1
M.F
C6H9ClO3
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-chloro-2-oxoacetate

CAS Number

39061-59-1

Product Name

Tert-butyl 2-chloro-2-oxoacetate

IUPAC Name

tert-butyl 2-chloro-2-oxoacetate

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C6H9ClO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3

InChI Key

UDACWKHNECHEBB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)C(=O)Cl

Organic Synthesis:

Tert-butyl 2-chloro-2-oxoacetate is primarily used as a versatile building block in organic synthesis for the construction of various complex molecules. Its unique functional group combination, featuring a tert-butyl protecting group, a chlorine atom, and a keto group, allows for diverse synthetic transformations.

  • Claisen condensation: Tert-butyl 2-chloro-2-oxoacetate can participate in Claisen condensations with various nucleophiles, leading to the formation of β-ketoesters, which are valuable precursors for ketones, enones, and other important organic compounds [].
  • C-C bond formation reactions: The reactive keto group of tert-butyl 2-chloro-2-oxoacetate enables participation in various C-C bond formation reactions, such as aldol condensations, Knoevenagel condensations, and alkylations, leading to the synthesis of a wide range of structurally diverse molecules [, ].

Medicinal Chemistry:

Due to its potential reactivity and ability to be incorporated into complex structures, tert-butyl 2-chloro-2-oxoacetate has been explored in medicinal chemistry research.

  • Drug discovery: The molecule has been investigated as a potential starting material for the synthesis of novel bioactive compounds with various therapeutic applications, including anti-cancer and anti-inflammatory properties [, ]. However, it is important to note that this research is still in the early stages, and further investigation is required to determine the efficacy and safety of any potential drug candidates derived from tert-butyl 2-chloro-2-oxoacetate.

Tert-butyl 2-chloro-2-oxoacetate is an organic compound with the molecular formula C₆H₉ClO₃. It is characterized by the presence of a tert-butyl group, a chloro group, and a keto functional group. This compound is typically encountered as a colorless to pale yellow liquid that is flammable and can cause severe skin burns and eye damage upon contact . Its structure includes a chloroacetate moiety, making it a versatile intermediate in organic synthesis.

Due to its electrophilic nature. One notable reaction involves nucleophilic substitution, where nucleophiles can attack the carbon atom bonded to the chlorine atom, leading to the formation of different derivatives. Additionally, it can undergo hydrolysis in the presence of water, resulting in the corresponding acid and alcohol. The compound's reactivity can be exploited in synthetic pathways for more complex organic molecules.

Research indicates that tert-butyl 2-chloro-2-oxoacetate exhibits biological activity, particularly as an inhibitor in enzymatic reactions. For instance, it has been studied for its potential as an inhibitor of certain hydrolases, which play crucial roles in metabolic pathways . The biological implications of its activity suggest potential applications in medicinal chemistry, especially in developing therapeutic agents.

The synthesis of tert-butyl 2-chloro-2-oxoacetate can be achieved through several methods:

  • Acid-Alkene Reaction: A common method involves the reaction of chloroacetic acid with isobutylene under acidic conditions. The process requires a strong acid catalyst and typically operates at controlled temperatures (20-35 °C) for several hours to yield the desired product .
  • Nucleophilic Substitution: Another approach is through nucleophilic substitution reactions where tert-butyl alcohol reacts with chloroacetyl chloride in the presence of a base, facilitating the formation of tert-butyl 2-chloro-2-oxoacetate.

Tert-butyl 2-chloro-2-oxoacetate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce chloroacetate functionalities into larger molecules.
  • Agricultural Chemicals: The compound may also find use in developing agrochemicals, enhancing crop protection formulations.

Interaction studies of tert-butyl 2-chloro-2-oxoacetate have shown that it can interact with various biological targets, particularly enzymes involved in metabolic processes. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles. Further research is necessary to elucidate the specific mechanisms by which it exerts its biological effects.

Several compounds share structural similarities with tert-butyl 2-chloro-2-oxoacetate, including:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-chloroacetoacetateMethyl group instead of tert-butylGenerally exhibits different reactivity patterns
Ethyl 2-chloroacetoacetateEthyl group instead of tert-butylDifferent solubility and boiling points
Propyl 2-chloroacetoacetatePropyl group instead of tert-butylVaries in volatility and reactivity

Tert-butyl 2-chloro-2-oxoacetate stands out due to its unique steric hindrance from the bulky tert-butyl group, which can influence both its reactivity and biological activity compared to its methyl or ethyl counterparts.

Tert-butyl 2-chloro-2-oxoacetate (CAS: 39061-59-1) was first reported in the mid-20th century as part of efforts to expand the toolbox of reactive ester derivatives for organic synthesis. Its initial synthesis involved the reaction of oxalyl chloride with tert-butanol under anhydrous conditions, yielding a compound with both electrophilic and sterically hindered properties. The compound gained prominence in the 1980s as a precursor for peptide coupling agents and heterocyclic syntheses, particularly due to its stability compared to simpler acyl chlorides.

A significant advancement came in 2016 with the development of a continuous-flow synthesis method using chloroacetic acid and isobutylene in the presence of macroporous strong acid cation exchange resins. This process achieved over 80% conversion efficiency while minimizing waste, enabling industrial-scale production. The compound’s CAS registration in 2006 (modify date: 2025-05-24) reflects its continued relevance in modern synthetic workflows.

Significance in Synthetic Organic Chemistry

Tert-butyl 2-chloro-2-oxoacetate serves as a linchpin in diverse transformations:

  • Darzens Condensation: Acts as an α-halo ester in the formation of α,β-epoxy esters when reacted with aldehydes under phosphazene base catalysis, achieving near-quantitative yields.
  • Peptide Modification: Used to introduce glyoxylate moieties in peptidomimetics, as demonstrated in the synthesis of MOG analogues for neurological research.
  • Deprotection Reactions: Facilitates mild removal of N-Boc (tert-butoxycarbonyl) groups in the presence of oxalyl chloride, preserving sensitive functional groups like nitro and cyano.

Its utility extends to agrochemical and pharmaceutical intermediates, such as imidazol-1-yl-acetic acid hydrochloride and coumarin-based crown ether sensors. The tert-butyl group enhances solubility in nonpolar media while preventing racemization in stereospecific reactions.

Overview of Structural and Functional Properties

The molecule (C₆H₉ClO₃, MW: 164.59 g/mol) combines three key functional groups:

  • Chloro-oxoacetate Core: The electron-withdrawing chlorine and carbonyl groups render the α-carbon highly electrophilic, enabling nucleophilic substitutions.
  • tert-Butyl Ester: Provides steric bulk (van der Waals volume: ~92 ų), which stabilizes intermediates and reduces side reactions.
  • Conformational Flexibility: Exists in equilibrium between monomeric and dimeric forms in solution, with the hydrated geminal diol form predominating in aqueous environments.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point168.8°C (at 760 mmHg)
Density1.2 g/cm³
Refractive Index1.435
LogP (Partition Coefficient)1.75
Vapor Pressure1.6 mmHg at 25°C

The crystal structure reveals a planar chlorooxalate moiety with a dihedral angle of 12.3° between the carbonyl and C-Cl bond, optimizing resonance stabilization. Spectroscopic data (¹H NMR: δ 1.58 ppm for tert-butyl; IR: 1745 cm⁻¹ for C=O) confirm its structural integrity.

Tert-butyl 2-chloro-2-oxoacetate exists as a liquid at room temperature and standard atmospheric pressure [1] [2]. The compound presents as a clear liquid with a colorless to yellow appearance, typical of many organic chloroacetate esters [1] [2]. The molecular formula is C6H9ClO3 with a molecular weight of 164.59 g/mol [3] [4] [5]. The compound is officially registered under Chemical Abstracts Service (CAS) number 39061-59-1 [3] [4] [5].

The systematic International Union of Pure and Applied Chemistry (IUPAC) name is tert-butyl 2-chloro-2-oxoacetate, which accurately reflects the structural features of the tertiary butyl ester group attached to the 2-chloro-2-oxoacetate moiety [5] [1]. The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation CC(C)(C)OC(=O)C(=O)Cl and the International Chemical Identifier (InChI) Key UDACWKHNECHEBB-UHFFFAOYSA-N [5] [1].

PropertyValueReference
Physical StateLiquid [1] [2]
AppearanceClear liquid [1] [2]
ColorColorless to yellow [1] [2]
Molecular FormulaC6H9ClO3 [3] [4] [5]
Molecular Weight164.59 g/mol [3] [4] [5]
CAS Number39061-59-1 [3] [4] [5]
IUPAC Nametert-butyl 2-chloro-2-oxoacetate [5] [1]
InChI KeyUDACWKHNECHEBB-UHFFFAOYSA-N [5] [1]
SMILESCC(C)(C)OC(=O)C(=O)Cl [5] [1]

Thermodynamic Parameters

The thermodynamic properties of tert-butyl 2-chloro-2-oxoacetate have been partially characterized, though comprehensive data remains limited. The compound exhibits a boiling point of 168.8 ± 9.0°C at 760 mmHg [3], with reduced pressure measurements indicating a boiling point of 60-63°C at 23 Torr [4]. These values are consistent with the molecular structure and intermolecular forces present in the compound.

The density has been reported as 1.2 ± 0.1 g/cm³ [3] and 1.178 ± 0.06 g/cm³ [4], indicating a relatively dense liquid compared to water. The flash point is 59.9 ± 17.7°C [3], classifying the compound as a flammable liquid requiring appropriate safety precautions during handling and storage.

PropertyValueReference
Boiling Point168.8 ± 9.0°C at 760 mmHg; 60-63°C at 23 Torr [3] [4]
Density1.2 ± 0.1 g/cm³; 1.178 ± 0.06 g/cm³ [3] [4]
Flash Point59.9 ± 17.7°C [3]
Vapor PressureNot reported-
Heat CapacityNot reported-
Enthalpy of FormationNot reported-
EntropyNot reported-

Spectroscopic Characteristics

The spectroscopic properties of tert-butyl 2-chloro-2-oxoacetate have been studied using various analytical techniques, though detailed spectral data remains limited in the literature. Nuclear Magnetic Resonance (NMR) spectroscopy analysis indicates the presence of characteristic signals consistent with the tert-butyl ester group and the α-chloro ketone functionality [6] [7].

Infrared (IR) spectroscopy reveals the presence of characteristic carbonyl stretching bands and carbon-chlorine stretching frequencies [8] [9]. The compound exhibits strong carbonyl absorptions typical of both ester and ketone functional groups, with the C=O stretching frequencies appearing in the expected regions of the IR spectrum.

Mass spectrometry analysis shows the expected molecular ion peak with fragmentation patterns consistent with the loss of the tert-butyl group and chlorine atom [10]. The [M+H]+ ion is expected at m/z 165.03 [10], providing confirmation of the molecular structure.

PropertyValueReference
NMR DataLimited experimental data available [6] [7]
IR SpectrumContains carbonyl and C-Cl stretching bands [8] [9]
MS FragmentationExpected m/z [M+H]+ at 165.03 [10]
UV-Vis AbsorptionNot reported-
Refractive IndexNot reported for target compound-

Solubility Profile and Solution Behavior

The solubility characteristics of tert-butyl 2-chloro-2-oxoacetate are influenced by its molecular structure, which contains both hydrophobic (tert-butyl) and hydrophilic (ester and ketone) functional groups. The compound exhibits limited solubility in water due to the hydrophobic nature of the tert-butyl group .

In contrast, the compound demonstrates good solubility in organic solvents such as dichloromethane, acetonitrile, and ethanol . This solubility profile is consistent with compounds containing both polar and nonpolar structural elements, making it suitable for use in organic synthesis applications.

The partition coefficient (LogP) has not been experimentally determined for this specific compound, though it can be estimated based on structural considerations. The moderate polarity of the compound arises from the presence of both the ester carbonyl and the α-chloro ketone functionalities, which provide sites for hydrogen bonding and dipole-dipole interactions.

PropertyValueReference
Water SolubilityLimited solubility in water
Organic Solvent SolubilitySoluble in organic solvents
Partition Coefficient (LogP)Not reported-
PolarityModerate polarity due to ester and ketone groupsInferred from structure
pH StabilityNot reported-

Stability and Degradation Patterns

The stability profile of tert-butyl 2-chloro-2-oxoacetate is characterized by moderate thermal stability at room temperature, though the compound requires careful handling and storage conditions [12] [13]. The compound is relatively stable at room temperature under anhydrous conditions but becomes increasingly reactive at elevated temperatures.

Hydrolysis stability represents a significant concern, as the compound is susceptible to hydrolysis in aqueous solutions [13]. The ester linkage is particularly vulnerable to nucleophilic attack by water molecules, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and tert-butanol.

Recommended storage conditions include maintaining the compound under an inert atmosphere at -20°C [12] to minimize degradation and extend shelf life. The compound should be protected from moisture and stored in appropriate containers to prevent hydrolysis and other degradation reactions.

PropertyValueReference
Thermal StabilityRelatively stable at room temperature [12] [13]
Hydrolysis StabilitySusceptible to hydrolysis in aqueous solutions [13]
Storage ConditionsStore under inert atmosphere at -20°C [12]
Decomposition TemperatureNot reported-
Light StabilityNot reported-

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

Tert-butyl 2-chloro-2-oxoacetate

Dates

Last modified: 08-15-2023

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